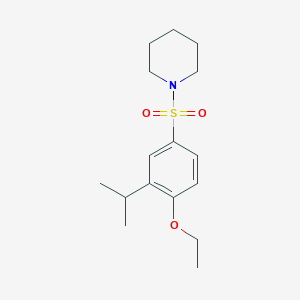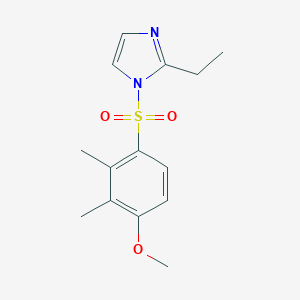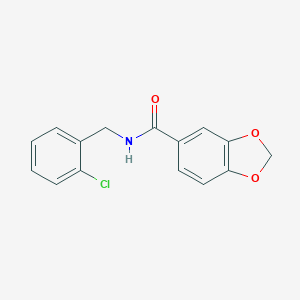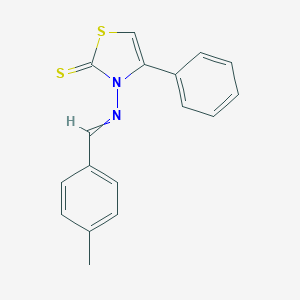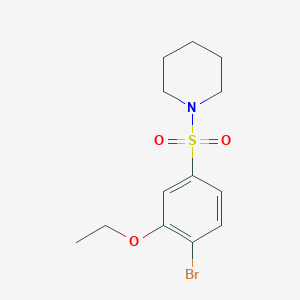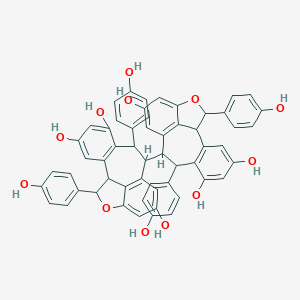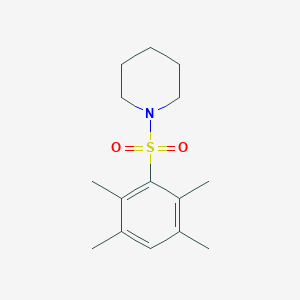
2,3,5,6-Tetramethylphenylpiperidino sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylphenylpiperidino sulfone, commonly known as TMTOPS, is a chemical compound that has been widely used in scientific research. TMTOPS has a unique structure that makes it an ideal candidate for various applications in the field of chemistry and biology.
Mecanismo De Acción
TMTOPS acts as a radical initiator by abstracting a hydrogen atom from a substrate, forming a radical intermediate. This intermediate then undergoes further reactions, resulting in the formation of a polymer. As a spin trap, TMTOPS reacts with free radicals, forming a stable adduct that can be detected using electron paramagnetic resonance spectroscopy. TMTOPS also interacts with lipids and proteins, resulting in changes in its fluorescence properties.
Biochemical and Physiological Effects:
TMTOPS has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. TMTOPS has been used in studies of cellular signaling pathways, particularly those involving reactive oxygen species and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMTOPS has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has limitations, including its limited solubility in water and its reactivity with other compounds.
Direcciones Futuras
There are several future directions for research on TMTOPS. One area of interest is the development of new synthesis methods that can produce TMTOPS in higher yields and purity. Another area of interest is the use of TMTOPS in drug delivery systems, particularly for targeting free radicals in cancer cells. Additionally, TMTOPS could be used as a tool for studying the role of free radicals in aging and age-related diseases.
Conclusion:
In conclusion, TMTOPS is a versatile compound that has been widely used in scientific research. Its unique structure and properties make it an ideal candidate for various applications in the field of chemistry and biology. TMTOPS has been shown to have antioxidant and anti-inflammatory effects, and has been used in studies of cellular signaling pathways. While TMTOPS has several advantages for lab experiments, it also has limitations. There are several future directions for research on TMTOPS, including the development of new synthesis methods and the use of TMTOPS in drug delivery systems.
Métodos De Síntesis
TMTOPS can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetramethylphenylpiperidin-4-one with sulfur dichloride or sodium sulfite. The reaction produces TMTOPS as a yellow crystalline solid, which can be purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TMTOPS has been extensively used in scientific research due to its unique structure and properties. It is commonly used as a radical initiator in polymerization reactions, as well as a spin trap for detecting free radicals in biological systems. TMTOPS has also been used as a fluorescent probe for studying membrane dynamics and lipid-protein interactions.
Propiedades
Fórmula molecular |
C15H23NO2S |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-10-12(2)14(4)15(13(11)3)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 |
Clave InChI |
DHSCEGXKLZVSEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



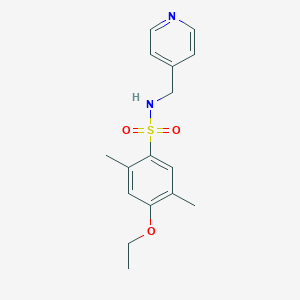
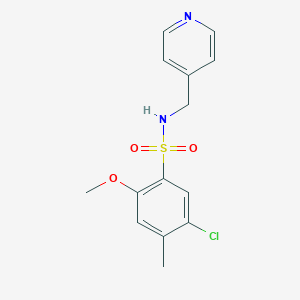
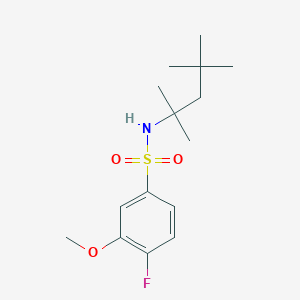
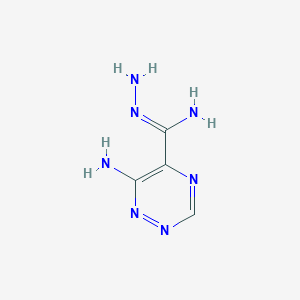

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
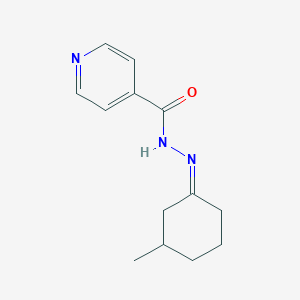
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
